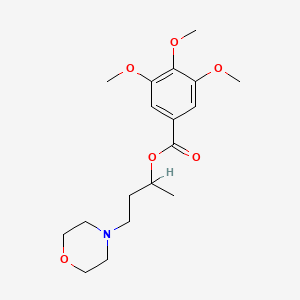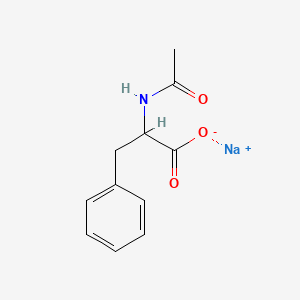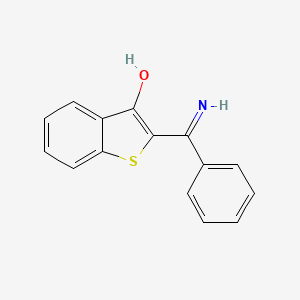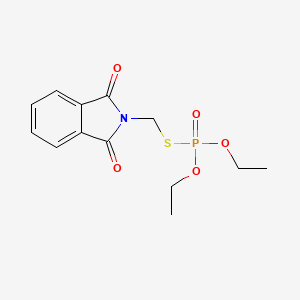
Phosphorothioic acid, O,O-diethyl S-(phthalimidomethyl) ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AI 3-25706 is a pesticide.
Scientific Research Applications
Comparative Hydrolysis Reactions
Phosphorothioate esters, similar to the one , have been studied for their hydrolysis reactions. Research indicates that the substitution of sulfur in phosphorothioate esters accelerates the hydrolysis rates of monoesters while slowing down those of diesters and triesters. This behavior is crucial in understanding the chemical properties and potential applications of these compounds (Purcell & Hengge, 2005).
Organic Pesticide Degradation by Soil Bacteria
Certain soil bacteria, like Pseudomonas alcaligenes, utilize phosphorothioate esters as a carbon source. These microbes can degrade pesticides containing phosphorothioic acid to less harmful substances, which is valuable for detoxifying pesticide residues and creating environmentally stable phosphoric acid esters (Sheela & Pai, 1983).
Esterification of Carboxylic Acids
Phosphoric acid diethyl esters are effective in the esterification of carboxylic acids. This application is significant in chemical synthesis, as it offers a method to create various esters efficiently and selectively (Won et al., 2007).
Thermal Degradation Studies
The thermal decomposition of similar compounds, like Fenitrothion (a phosphorothioic acid ester), has been explored. Understanding the degradation products and their eco-toxicity is essential for assessing environmental impact and for developing safer industrial applications (Sanchirico et al., 2012).
Phthalate Ester Research
Research on phthalate esters, which are structurally related to the compound , reveals their widespread industrial use and associated health risks. Studies on their degradation, environmental presence, and impact on human health provide insights into managing their use and disposal (Mankidy et al., 2013).
properties
CAS RN |
3734-92-7 |
|---|---|
Product Name |
Phosphorothioic acid, O,O-diethyl S-(phthalimidomethyl) ester |
Molecular Formula |
C13H16NO5PS |
Molecular Weight |
329.31 g/mol |
IUPAC Name |
2-(diethoxyphosphorylsulfanylmethyl)isoindole-1,3-dione |
InChI |
InChI=1S/C13H16NO5PS/c1-3-18-20(17,19-4-2)21-9-14-12(15)10-7-5-6-8-11(10)13(14)16/h5-8H,3-4,9H2,1-2H3 |
InChI Key |
REXZMTNLSRBELZ-UHFFFAOYSA-N |
SMILES |
CCOP(=O)(OCC)SCN1C(=O)C2=CC=CC=C2C1=O |
Canonical SMILES |
CCOP(=O)(OCC)SCN1C(=O)C2=CC=CC=C2C1=O |
Appearance |
Solid powder |
Other CAS RN |
3734-92-7 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
AI 3-25706; AI3-25706; AI-3-25706 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



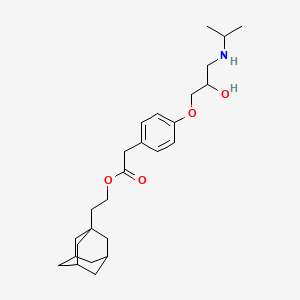
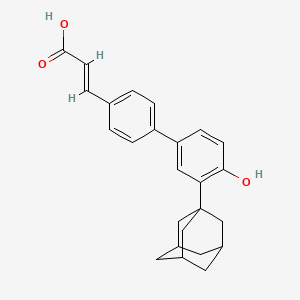
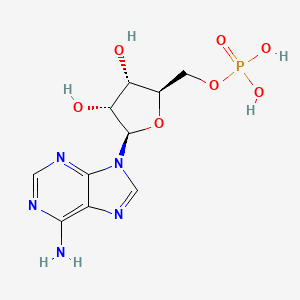
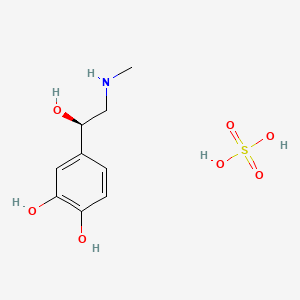
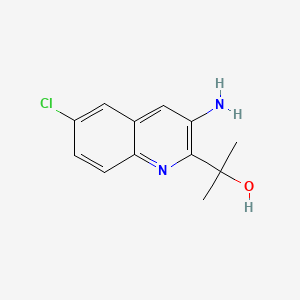
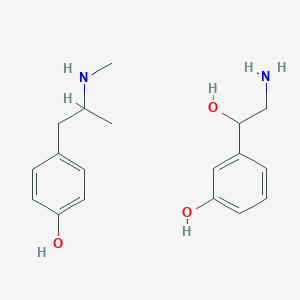
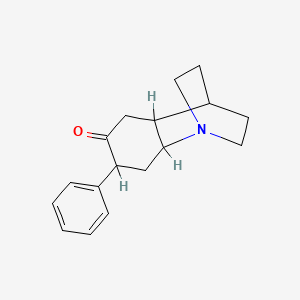
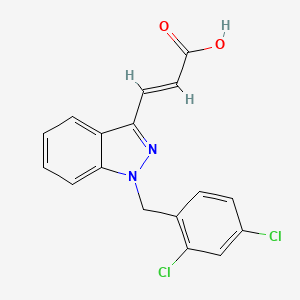

![2,4-Pyrimidinediamine, 5-[5-iodo-4-methoxy-2-(1-methylethyl)phenoxy]-](/img/structure/B1665037.png)
